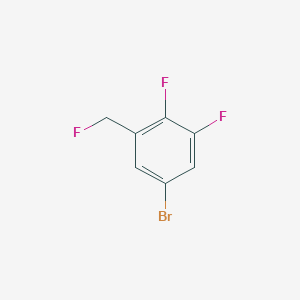

5-Bromo-2,3-difluorobenzyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-difluoro-3-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKOEOUKUJRDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CF)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2,3 Difluorobenzyl Fluoride and Its Precursors

Nucleophilic Fluorination Approaches for Benzylic Positions

Nucleophilic fluorination is a widely employed strategy that typically involves the displacement of a leaving group at the benzylic position with a fluoride (B91410) ion. The most common precursor for this transformation is the corresponding benzyl (B1604629) alcohol.

Aminosulfur trifluorides, such as (diethylamino)sulfur trifluoride (DAST), are effective reagents for the deoxofluorination of alcohols. commonorganicchemistry.comnih.gov The reaction of a benzyl alcohol, in this case, (5-Bromo-2,3-difluorophenyl)methanol, with DAST provides a direct route to the corresponding benzyl fluoride. nih.govtcichemicals.com The reaction generally proceeds under mild conditions, typically at or below room temperature, and is compatible with a wide range of functional groups. commonorganicchemistry.comnih.gov The mechanism involves the formation of a fluorosulfite ester intermediate, which then undergoes an S(_N)2-type displacement by the fluoride ion to yield the final product with inversion of configuration. researchgate.net

A typical procedure involves the dropwise addition of DAST to a solution of the benzyl alcohol in an aprotic solvent like dichloromethane (B109758) at a low temperature, followed by stirring at room temperature until the reaction is complete. tcichemicals.com

Table 1: Examples of Deoxofluorination of Alcohols using DAST

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | DAST, CH₂Cl₂, rt, 1h | 72% | tcichemicals.com |

| Generic Primary/Secondary Alcohol | Corresponding Alkyl Fluoride | DAST, DCM, 0°C to rt | General Method | commonorganicchemistry.com |

The stereochemical outcome of nucleophilic fluorination is of paramount importance, particularly in the synthesis of chiral molecules. When the benzylic carbon is a stereocenter, achieving high stereoselectivity is crucial. As mentioned, the use of reagents like DAST typically proceeds via an S(_N)2 mechanism, resulting in an inversion of the stereochemistry at the benzylic carbon. researchgate.net This inherent stereospecificity is a key advantage of this method.

For cases where other mechanisms might compete, or when starting from a racemic mixture, stereoselective fluorination protocols have been developed. Palladium-catalyzed enantioselective fluorination of benzylic C(sp³)–H bonds has been reported, employing a transient chiral directing group. beilstein-journals.orgd-nb.info This approach allows for the stereoselective introduction of fluorine ortho to an aldehyde substituent. beilstein-journals.org The stereochemical outcome is dictated by the bulky amino directing group, which promotes the desired C–F reductive elimination. beilstein-journals.org

Studies on the C–F activation of benzyl fluorides have also shed light on the stereochemical integrity of nucleophilic substitution reactions. These studies confirm that under many conditions, a highly associative S(_N)2-like pathway operates, leading to an inversion of configuration. beilstein-journals.org

The development of radiolabeled compounds for positron emission tomography (PET) is a vital area of research. The short-lived isotope fluorine-18 (B77423) ([18F]) is a commonly used radionuclide. The synthesis of [18F]benzyl fluorides is typically achieved through nucleophilic radiofluorination. nih.govacs.orgnih.gov This involves the reaction of a suitable precursor, often a benzyl halide or sulfonate, with cyclotron-produced [18F]fluoride. nih.gov

The [18F]fluoride is usually produced as an aqueous solution and needs to be dried and activated before use. acs.org This is typically done using a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex, in an aprotic solvent like acetonitrile (B52724) or dimethylformamide. nih.govacs.org The activated [18F]fluoride then displaces a leaving group on the benzyl precursor in an S(_N)2 reaction. The synthesis is often automated within a hot-cell to handle the radioactivity safely and efficiently. nih.gov

Table 2: Key Aspects of [18F]Benzyl Fluoride Radiosynthesis

| Parameter | Description | Reference |

|---|---|---|

| [18F]Fluoride Production | Cyclotron-produced from [¹⁸O]H₂O. | acs.org |

| Activation | Azeotropic drying with acetonitrile and a phase-transfer catalyst (e.g., K₂CO₃/Kryptofix 2.2.2). | nih.gov |

| Precursors | Benzyl halides (Br, I) or sulfonates (tosylates, mesylates). | nih.gov |

| Reaction Conditions | Microwave irradiation in aprotic solvents (e.g., DMF, MeCN, DMSO). | nih.gov |

| Purification | Often requires HPLC purification. | acs.org |

Electrophilic Fluorination Methodologies for Benzylic C(sp³)–H Bonds

An alternative and increasingly popular approach to the synthesis of benzyl fluorides is the direct fluorination of a benzylic C(sp³)–H bond. This method avoids the need for pre-functionalization of the benzylic position, making it a more atom-economical strategy. These reactions often proceed via radical intermediates and are frequently catalyzed by transition metals.

Several metal-based catalytic systems have been developed for the radical fluorination of benzylic C-H bonds. These methods typically employ an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. beilstein-journals.orgacs.orgorganic-chemistry.orgacs.orgdatapdf.comorganic-chemistry.org

Copper-Catalyzed Systems: Copper catalysts, in combination with NFSI, have been shown to be effective for the site-selective fluorination of benzylic C-H bonds. acs.orgfao.orgnih.gov The reaction is believed to proceed through a radical relay mechanism. A copper(I) species abstracts a fluorine atom from NFSI to generate an N-centered radical, which then selectively abstracts a hydrogen atom from the benzylic position. beilstein-journals.org The resulting benzylic radical is then trapped by a copper(II) fluoride species or NFSI to afford the benzyl fluoride. beilstein-journals.org

Iron(II)-Catalyzed Systems: Inexpensive and readily available iron(II) salts, such as iron(II) acetylacetonate, can catalyze the benzylic fluorination of a range of substrates using Selectfluor as the fluorine source. acs.orgdatapdf.comorganic-chemistry.orgacs.orgnih.gov This method provides good to excellent yields and selectivity for monofluorination at the benzylic position. acs.orgdatapdf.comorganic-chemistry.orgacs.orgnih.gov The reaction is tolerant of various functional groups, including ketones, esters, and amides. acs.org

Silver-Catalyzed Systems: Silver catalysts have also been successfully employed for benzylic C-H fluorination. beilstein-journals.orgnih.govnih.govacs.org One approach utilizes a silver(I)/Selectfluor system, where amide ligands can facilitate the reaction, which is proposed to proceed via a sequential hydrogen-atom transfer (HAT) and oxidative radical-polar crossover. nih.govacs.org Another silver-catalyzed method employs unprotected amino acids as radical precursors. beilstein-journals.org In this system, oxidation of an amino acid by Ag(II) promotes decarboxylation to generate an α-amino radical, which then acts as a HAT reagent to form the benzylic radical. Subsequent fluorine atom transfer from Selectfluor yields the desired benzyl fluoride. beilstein-journals.org

Table 3: Comparison of Metal-Catalyzed Benzylic Fluorination Methods

| Catalyst System | Fluorine Source | Key Features | Reference |

|---|---|---|---|

| Copper | NFSI | Good for a range of benzylic substrates; can be followed by in-situ substitution. | acs.orgfao.orgnih.gov |

| Iron(II) | Selectfluor | Uses an inexpensive and abundant metal catalyst; good selectivity. | acs.orgdatapdf.comorganic-chemistry.orgacs.orgnih.gov |

| Silver | Selectfluor | Can operate via radical/polar crossover; can use amino acids as radical precursors. | beilstein-journals.orgnih.govnih.govacs.org |

C–F Transformations from Polyfluorinated Precursors

An alternative strategy involves the modification of already fluorinated precursors.

A novel method for the synthesis of organofluorine compounds involves the sequential C–F transformations of o-hydrosilyl-substituted benzotrifluorides. rsc.org This process begins with a single C–F transformation of the benzotrifluoride (B45747) to produce an o-fluorosilyl-substituted difluoromethylene. rsc.org This intermediate can then undergo further transformations to yield a variety of functionalized benzyl fluoride derivatives. rsc.org

A key step in the sequential transformation of polyfluorinated precursors is the selective hydride reduction of the C-F bond. For instance, o-fluorosilyl-substituted difluoromethylene compounds can be reduced using lithium aluminum hydride (LAH) to quantitatively yield the corresponding o-hydrosilyl-substituted benzodifluoride. rsc.org This reduction is highly selective, leaving the difluoromethylene moiety intact. rsc.org Other reducing agents like sodium borohydride (B1222165) or diisobutylaluminum hydride have been shown to be ineffective, leading to decomposition. rsc.org

Aromatic Ring Functionalization and Regioselectivity

The synthesis of 5-Bromo-2,3-difluorobenzyl fluoride also requires precise control over the functionalization of the aromatic ring.

Bromination and Nitration of Difluorobenzene Intermediates

The introduction of bromo and nitro groups onto a difluorobenzene ring is governed by the directing effects of the existing fluorine substituents. Halogens are deactivating yet ortho-, para-directing for electrophilic aromatic substitution. nih.gov

Bromination: The electrophilic bromination of difluorobenzene intermediates generally proceeds via an addition-elimination mechanism. rsc.org The regioselectivity is influenced by the electronic properties of the substituents on the benzene (B151609) ring. researchgate.net For difluorobenzenes, the electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack. However, the lone pairs on the fluorine atoms direct incoming electrophiles to the ortho and para positions. The precise outcome of the bromination depends on the specific difluorobenzene isomer and the reaction conditions. mdpi.com

Nitration: Similar to bromination, the nitration of difluorobenzene is also an electrophilic aromatic substitution reaction. The active electrophile is typically the nitronium ion (NO₂⁺), which is generated from nitric acid and a strong acid catalyst like sulfuric acid. nih.govmsu.edu The reaction proceeds through the formation of a Wheland intermediate (σ-complex), and its formation is usually the rate-limiting step. nih.gov For chlorobenzene, which is electronically similar to fluorobenzene, the substituent has an ortho/para directing effect. nih.gov

| Reaction | Reagent | Catalyst | Product | Ref. |

| Nitration | HNO₃ | H₂SO₄ | Nitrobenzene | msu.edu |

| Bromination | Br₂ | FeBr₃ | Bromobenzene | msu.edu |

| Friedel-Crafts Alkylation | R-Cl | AlCl₃ | Alkylbenzene | msu.edu |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | Acylbenzene | msu.edu |

| Sulfonation | SO₃ | H₂SO₄ | Benzenesulfonic acid | msu.edu |

Synthetic Routes to this compound and its Precursors Explored

The synthesis of this compound and its precursors involves a series of strategic chemical transformations. These methodologies focus on the precise introduction of functional groups onto the aromatic ring, leveraging the directing effects of existing substituents and employing powerful organometallic techniques.

1 Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic compounds. byjus.commsu.edumasterorganicchemistry.com The mechanism typically involves the generation of an electrophile which then attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation known as an arenium ion. byjus.commasterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. byjus.commasterorganicchemistry.com

1 Regioselective Introduction of Bromine on Difluorinated Aromatic Rings

The introduction of a bromine atom onto a difluorinated aromatic ring can be achieved with high regioselectivity using reagents such as N-Bromosuccinimide (NBS). nih.govresearchgate.netorganic-chemistry.org NBS is a versatile brominating agent that can act as an electrophile, particularly when the aromatic ring is activated. manac-inc.co.jp For instance, the bromination of activated aromatic compounds with NBS often shows high para-selectivity. nih.gov In cases where the para position is blocked, bromination occurs at the ortho position. nih.gov The use of NBS in a solvent like acetonitrile provides a practical method for these transformations. nih.gov For less reactive or deactivated aromatic rings, the reaction can be facilitated by using strong acids like concentrated sulfuric acid as the solvent. organic-chemistry.orgmanac-inc.co.jp Other methods for regioselective bromination include the use of tetraalkylammonium tribromides for phenols and NBS in conjunction with ionic liquids or on a silica (B1680970) gel support. nih.govresearchgate.netorganic-chemistry.org

A patent describes a method for synthesizing 5-bromo-2-fluorobenzonitrile, a related precursor, by reacting o-fluorobenzonitrile with dibromohydantoin in sulfuric acid. google.com Another patent details the synthesis of 2-bromo-5-fluorobenzotrifluoride (B1268043) from 3-aminotrifluorotoluene through a sequence of protection, bromination, and deprotection steps. google.com

2 Nitration of Bromodifluorobenzene Precursors under Controlled Conditions

The nitration of brominated difluorobenzene precursors is a key step in introducing a nitro group, which can then be further transformed. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. youtube.comyoutube.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). youtube.comyoutube.com

The directing effects of the existing substituents on the benzene ring are crucial for determining the position of nitration. For example, in the nitration of bromobenzene, the bromine atom is a weak deactivator but an ortho-, para-director. youtube.com This results in the formation of a mixture of ortho- and para-nitrobromobenzene. youtube.comyoutube.com The reaction conditions, including temperature, must be carefully controlled to ensure the desired outcome and to manage the exothermic nature of the reaction. youtube.comyoutube.com The separation of the resulting isomers, such as ortho- and para-nitrobromobenzene, can often be achieved through recrystallization, taking advantage of their different polarities. youtube.com

3 Mechanistic and Regioselectivity Considerations Influencing Substitution Patterns

This high para-selectivity is attributed to the ability of the fluorine atom to stabilize the arenium ion intermediate through resonance, particularly when the electrophile attacks the para position. The inductive effect, which deactivates the ring, is felt throughout, but the resonance effect, which activates the ring, is most effective at the ortho and para positions. The steric hindrance at the ortho position often favors para substitution. These electronic and steric factors are critical in predicting and controlling the outcome of substitution reactions on fluorinated aromatic rings.

2 Organometallic Strategies for Aryl Functionalization

Organometallic reagents and reactions provide powerful tools for the functionalization of aromatic rings, often with high selectivity and efficiency.

1 Directed Ortho-Metalation and Subsequent Functionalization of Halogenated Benzenes

Directed ortho-metalation (DoM) is a highly regioselective method for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). uwindsor.cawikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. uwindsor.cawikipedia.org The reaction is typically carried out in aprotic polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, which help to deaggregate the organolithium reagent. uwindsor.cabaranlab.org For halogenated benzenes, there can be competition between DoM and halogen-metal exchange. With bromides and iodides, halogen-metal exchange is generally faster than directed lithiation. uwindsor.ca However, for chlorides and fluorides, directed lithiation is the more likely pathway. uwindsor.ca

2 Bromine-Lithium Exchange Reactions in Fluorinated Bromobenzenes

Bromine-lithium exchange is a fundamental and rapid reaction in organometallic chemistry, providing a versatile method for generating aryllithium species. psu.edunih.govwikipedia.org This reaction involves the treatment of an aryl bromide with an organolithium reagent, typically n-butyllithium or tert-butyllithium. psu.eduresearchgate.net The exchange rate follows the trend I > Br > Cl, with aryl fluorides being generally unreactive. princeton.edu

In the context of fluorinated bromobenzenes, bromine-lithium exchange can be performed with high efficiency. psu.edu The choice of solvent and temperature is critical to the success of the reaction. For instance, using butyllithium (B86547) in diethyl ether-hexane often leads to clean bromine-lithium exchange, whereas using butyllithium in THF can lead to more complex product mixtures due to side reactions. psu.edu The resulting fluorinated aryllithium intermediates are valuable for subsequent reactions with electrophiles to introduce various functionalities. The regioselectivity of the exchange can be influenced by the presence of other substituents on the aromatic ring. nih.gov

3 Suzuki-Miyaura and Stille Cross-Coupling Reactions for Aryl-Aryl Bond Formation

The Suzuki-Miyaura and Stille cross-coupling reactions are powerful palladium-catalyzed methods for the formation of C-C bonds, particularly for creating biaryl structures. thieme-connect.delibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction has found widespread application in the synthesis of fluorinated biphenyls, which are of interest in pharmaceuticals and materials science. thieme-connect.deresearchgate.netugr.es The reaction often exhibits high regioselectivity, allowing for the site-selective coupling of dihalogenated aromatic compounds. researchgate.net For example, the Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene (B72686) with an arylboronic acid can be controlled to produce either a biphenyl (B1667301) or a terphenyl derivative depending on the stoichiometry. researchgate.net

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for an organic halide or pseudohalide, also catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org A significant advantage of the Stille reaction is the stability of the organostannane reagents. organic-chemistry.org However, a major drawback is the toxicity of the tin compounds. organic-chemistry.org The reaction mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Additives like copper(I) salts can accelerate the reaction rate. harvard.edu Similar to the Suzuki-Miyaura coupling, the Stille reaction is a versatile tool for constructing complex aromatic systems. nih.gov

Table 1: Summary of Synthetic Methodologies

| Methodology | Sub-Section | Key Reagents/Conditions | Primary Application | References |

| Electrophilic Aromatic Substitution | ||||

| Regioselective Bromination | 2.2.1.1 | N-Bromosuccinimide (NBS), H₂SO₄ | Introduction of bromine onto difluorinated aromatic rings | nih.govresearchgate.netorganic-chemistry.orgmanac-inc.co.jp |

| Nitration | 2.2.1.2 | HNO₃, H₂SO₄ | Introduction of a nitro group onto bromodifluorobenzene precursors | youtube.comyoutube.comyoutube.comyoutube.com |

| Organometallic Strategies | ||||

| Directed Ortho-Metalation | 2.2.2.1 | n-BuLi, Directing Metalation Group (DMG) | Regioselective functionalization ortho to a DMG | uwindsor.cawikipedia.orgorganic-chemistry.org |

| Bromine-Lithium Exchange | 2.2.2.2 | n-BuLi or t-BuLi, Et₂O | Generation of aryllithium species from aryl bromides | psu.edunih.govwikipedia.orgresearchgate.net |

| Suzuki-Miyaura Coupling | 2.2.2.3 | Pd catalyst, base, organoboron compound | Aryl-aryl bond formation | thieme-connect.delibretexts.orgresearchgate.netugr.es |

| Stille Coupling | 2.2.2.3 | Pd catalyst, organostannane compound | Aryl-aryl bond formation | organic-chemistry.orgwikipedia.orglibretexts.orgharvard.edunih.gov |

Synthesis of Boronic Acid Pinacol (B44631) Esters as Coupling Precursors

The synthesis of boronic acid pinacol esters from aryl halides is a cornerstone of modern organic chemistry, primarily due to their stability and utility in cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are fundamental for creating carbon-carbon bonds. A common precursor for derivatives of this compound is 1-Bromo-2,3-difluorobenzene (B1273032). This aryl halide can be converted into its corresponding boronic acid pinacol ester, which then serves as a versatile building block for introducing the 2,3-difluorophenyl moiety onto other molecules.

The palladium-catalyzed borylation of aryl halides is a widely employed method. For instance, the reaction of an aryl halide with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a suitable ligand can efficiently yield the desired arylboronic acid pinacol ester. A notable challenge in the borylation of substrates with ortho-fluorine substituents is the tendency for protodeboronation, a side reaction that cleaves the newly formed C-B bond. This is often accelerated by the presence of a base. nih.gov

To address this, base-free methods have been developed. Research has shown that a combination of a palladium source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) can effectively catalyze the borylation of challenging aryl chlorides with two ortho-fluorine atoms without the need for a base. nih.gov This approach enhances the stability of the resulting di-ortho-fluorinated aryl boronate products. nih.gov

Table 1: Example of a Palladium-Catalyzed Borylation Reaction

| Reactant | Reagent | Catalyst/Ligand | Solvent | Conditions | Product |

|---|

Multi-Step Synthesis Pathways and Optimization

Design and Execution of Convergent and Linear Synthesis Routes

A linear synthesis assembles a target molecule in a sequential, step-by-step manner, where the product of one reaction becomes the starting material for the next. chemicalbook.comorgsyn.org This approach is often straightforward in its planning. chemicalbook.com For this compound, a hypothetical linear synthesis could start from 1,2-difluorobenzene (B135520).

A potential linear synthesis pathway is as follows:

Bromination: 1,2-difluorobenzene is brominated to produce 1-bromo-2,3-difluorobenzene.

Formylation: An aldehyde group is introduced to yield 5-bromo-2,3-difluorobenzaldehyde (B1289993). This can be achieved via lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Reduction: The aldehyde is reduced to the corresponding alcohol, 5-bromo-2,3-difluorobenzyl alcohol.

Fluorination: The benzyl alcohol is converted to the final product, this compound, using a fluorinating agent.

Table 2: Hypothetical Linear Synthesis of this compound

| Step | Starting Material | Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 1,2-Difluorobenzene | Bromination | 1-Bromo-2,3-difluorobenzene |

| 2 | 1-Bromo-2,3-difluorobenzene | Formylation | 5-Bromo-2,3-difluorobenzaldehyde |

| 3 | 5-Bromo-2,3-difluorobenzaldehyde | Reduction | 5-Bromo-2,3-difluorobenzyl alcohol |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis, directly influencing the yield, purity, and efficiency of each step. innospk.com Key variables that are manipulated include temperature, pressure, solvent, catalyst, and reactant concentrations. google.comnih.gov

For the multi-step synthesis of this compound, each transformation would require specific optimization.

Bromination: The bromination of activated or deactivated aromatic rings is sensitive to the choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and catalyst (e.g., FeBr₃, AlCl₃). google.com The reaction temperature must be controlled to prevent over-bromination and ensure the desired regioselectivity.

Formylation: In the formation of 5-bromo-2,3-difluorobenzaldehyde via lithiation and subsequent reaction with DMF, temperature is a crucial parameter. The initial lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.

Reduction: The reduction of the aldehyde to the alcohol can be achieved with various reducing agents (e.g., NaBH₄, LiAlH₄). The choice of reagent and solvent can affect the reaction time and workup procedure. Optimization here would focus on achieving complete conversion without over-reduction or side reactions.

Fluorination: The conversion of the benzyl alcohol to the benzyl fluoride is a key step. Various fluorinating agents (e.g., diethylaminosulfur trifluoride (DAST), Deoxofluor) can be used. The optimization would involve screening different fluorinating agents, adjusting the reaction temperature, and managing the reaction time to maximize the yield of the desired product while minimizing the formation of impurities.

Table 3: Factors for Optimization in a Synthetic Step (Example: Formylation)

| Parameter | Variable | Objective |

|---|---|---|

| Temperature | -78 °C to Room Temperature | Control reactivity of organolithium intermediate, prevent side reactions |

| Solvent | Anhydrous Ether, THF | Ensure solubility of reactants, stabilize intermediates |

| Reactant Ratio | n-BuLi to Aryl Bromide | Achieve complete conversion without excess reagent |

| Quenching agent | DMF | Efficiently trap the aryl anion to form the aldehyde |

Advanced Spectroscopic Characterization in Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the connectivity and spatial arrangement of atoms within the 5-Bromo-2,3-difluorobenzyl fluoride (B91410) molecule. Analysis of ¹H, ¹⁹F, and ¹³C NMR spectra, along with the study of spin-spin coupling constants and temperature-dependent chemical shifts, allows for a comprehensive structural and dynamic characterization.

¹H, ¹⁹F, and ¹³C NMR for Confirmation of Chemical Structure in Synthetic Products

The chemical structure of 5-Bromo-2,3-difluorobenzyl fluoride is unequivocally confirmed through the combined use of ¹H, ¹⁹F, and ¹³C NMR spectroscopy. Each of these techniques provides unique and complementary information.

¹H NMR: The proton NMR spectrum reveals the presence and connectivity of hydrogen atoms in the molecule. For the aromatic region of related difluoro- and bromo-substituted benzyl (B1604629) derivatives, complex splitting patterns are often observed due to couplings with adjacent fluorine atoms. The benzylic protons (CH₂F) typically appear as a doublet due to coupling with the fluorine atom of the fluoromethyl group.

¹⁹F NMR: As a nucleus with 100% natural abundance and a spin of ½, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. biophysics.orgthermofisher.com The large chemical shift range of ¹⁹F NMR allows for clear resolution of signals from different fluorine environments within the molecule, such as the aromatic fluorines and the benzylic fluoride. thermofisher.comhuji.ac.il The spectrum will show distinct resonances for the fluorine atoms at the C-2, C-3, and the benzylic positions, with their chemical shifts and coupling patterns providing definitive structural information.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached substituents, with the carbon atoms bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

A representative dataset for a similar compound, 2,4-difluorobenzyl bromide, shows the following ¹H NMR assignments: a peak at 7.358 ppm corresponding to an aromatic proton, peaks at 6.86 and 6.81 ppm for the other aromatic protons, and a peak at 4.472 ppm for the benzylic protons. chemicalbook.com While not the exact compound, this illustrates the type of data obtained.

Table 1: Representative NMR Data for a Halogenated Benzyl Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.358 | m | Aromatic CH |

| ¹H | 6.86 | m | Aromatic CH |

| ¹H | 6.81 | m | Aromatic CH |

| ¹H | 4.472 | t | CH₂Br |

Note: This data is for 2,4-difluorobenzyl bromide and serves as an illustrative example. chemicalbook.com

Application of Spin-Spin Coupling Constants (e.g., ⁵J(F,CH), long-range couplings) for Conformational Analysis and Stereochemical Assignment

Spin-spin coupling constants, particularly long-range couplings, are powerful tools for probing the conformational preferences of molecules like this compound. The magnitude of these couplings is often dependent on the dihedral angle between the coupled nuclei, providing insight into the molecule's three-dimensional structure. nih.govnih.gov

The through-space coupling constant, ⁵J(F,CH), which is the coupling over five bonds between a fluorine atom on the aromatic ring and the benzylic protons, is particularly informative for conformational analysis. nih.govcdnsciencepub.com The magnitude of this coupling is sensitive to the spatial proximity of the coupled nuclei. nih.gov Studies on related fluorinated benzyl derivatives have shown that the magnitude of ⁵J(F,CH) can be used to determine the preferred conformation of the benzyl group relative to the aromatic ring. cdnsciencepub.comresearchgate.net For instance, a larger ⁵J(F,CH) value would suggest a conformation where the C-H bond of the benzyl group is spatially close to the fluorine atom on the ring. nih.gov

Temperature-Dependent ¹⁹F Chemical Shifts for Probing Conformational Dynamics

The chemical shifts of ¹⁹F nuclei are highly sensitive to their local electronic environment. biophysics.org This sensitivity can be exploited to study conformational dynamics by performing NMR experiments at different temperatures. As the temperature changes, the equilibrium between different conformers of this compound may shift. This change in the population of conformers will be reflected in the ¹⁹F chemical shifts.

By monitoring the ¹⁹F chemical shifts as a function of temperature, it is possible to gain information about the thermodynamic parameters (ΔH and ΔS) associated with the conformational exchange process. biophysics.org This allows for a quantitative understanding of the conformational flexibility of the molecule.

Deuterium NMR (e.g., ²H-PBLG-NMR) for Enantiopurity Determination in Isotopic Labeling Studies

While not directly applicable to the achiral this compound, it is important to note the role of Deuterium NMR in the broader context of stereochemical analysis. In studies involving chiral derivatives or isotopic labeling, ²H NMR spectroscopy, often in the presence of a chiral liquid crystal solvent like poly(γ-benzyl-L-glutamate) (PBLG), can be a powerful technique for determining enantiomeric purity. The anisotropic environment of the liquid crystal induces different quadrupolar splittings for the two enantiomers, leading to separate signals in the ²H NMR spectrum. This allows for the direct quantification of the enantiomeric excess.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry is particularly valuable.

High-Resolution Mass Spectrometry for Exact Mass Determination and Molecular Formula Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the exact mass of the molecular ion of this compound.

The exact mass is then used to verify the molecular formula. By comparing the experimentally determined exact mass with the theoretical exact mass calculated for the proposed molecular formula (C₇H₄BrF₃), the identity of the compound can be confirmed with a high degree of confidence. For instance, the theoretical exact mass of a related compound, 5-bromo-2-fluorobenzotrifluoride (B1270800) (C₇H₃BrF₄), is 241.93543 Da. nih.gov HRMS can distinguish this from other potential formulas with the same nominal mass.

Fragmentation Pattern Analysis for Structural Characterization of Reaction Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the context of "this compound," electron impact (EI) mass spectrometry would lead to the formation of a molecular ion, which then undergoes a series of fragmentation reactions. The resulting mass spectrum would be a unique fingerprint of the molecule.

The presence of a bromine atom is particularly significant in the mass spectrum due to its two abundant isotopes, 79Br and 81Br, which have a nearly 1:1 natural abundance. docbrown.info This results in a characteristic isotopic pattern for any fragment containing a bromine atom, with two peaks of almost equal intensity separated by two mass-to-charge units (M and M+2). libretexts.orglibretexts.org

The fragmentation of the "this compound" molecular ion is expected to proceed through several key pathways:

Benzylic Cleavage: The bond between the fluoromethyl group and the aromatic ring is a likely site for cleavage, leading to the formation of a stable benzyl cation or a tropylium (B1234903) ion. The resulting fragments would be the bromodifluorophenyl radical and the fluoromethyl cation, or the bromodifluorobenzyl cation and a fluorine radical.

Loss of Halogen Atoms: The molecule can lose its halogen substituents. The loss of a bromine atom is a common fragmentation pathway for brominated organic compounds. researchgate.netnih.gov The C-F bonds are generally stronger, but fragmentation involving the loss of fluorine or HF can also occur.

Aromatic Ring Fragmentation: The substituted benzene (B151609) ring can also fragment, although this often requires higher energy.

A hypothetical fragmentation pattern for this compound is presented in the table below. The m/z values are calculated based on the most abundant isotopes.

| m/z (mass/charge) | Proposed Fragment Ion | Formula | Comments |

|---|---|---|---|

| 226/228 | [M]+• | [C7H4BrF3]+• | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine. |

| 193/195 | [M - F - H]+• | [C7H3BrF2]+• | Loss of a fluorine and a hydrogen atom. |

| 147 | [M - Br]+ | [C7H4F3]+ | Loss of the bromine atom. |

| 114 | [C6H3F2]+ | [C6H3F2]+ | Fragment corresponding to the difluorophenyl cation. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of a chemical reaction.

FTIR spectroscopy is a fundamental technique for the identification of functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For "this compound," the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various structural features.

The presence of C-F and C-Br bonds will give rise to strong absorptions in the fingerprint region of the spectrum. The aromatic ring will also have a series of characteristic peaks. The key vibrational modes and their expected spectral regions are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (in CH2F) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F (Aromatic) | Stretching | 1300 - 1100 |

| C-F (Aliphatic in CH2F) | Stretching | 1150 - 1000 |

| C-Br | Stretching | 600 - 500 |

By monitoring the appearance or disappearance of these characteristic bands, FTIR spectroscopy can be effectively used to follow the progress of reactions involving "this compound," such as its synthesis or subsequent transformations. For example, during its synthesis from 5-bromo-2,3-difluorobenzyl alcohol, the disappearance of the broad O-H stretching band and the appearance of the strong C-F stretching band would indicate the conversion of the alcohol to the benzyl fluoride.

Vibronic emission spectroscopy is a high-resolution technique used to study the electronic and vibrational structure of transient species, such as free radicals. idpublications.org In the context of "this compound," this technique would be applied to its corresponding radical, the 5-bromo-2,3-difluorobenzyl radical. This radical can be generated in the gas phase, for instance, by a corona-excited supersonic expansion of a precursor molecule like 5-bromo-2,3-difluorotoluene. idpublications.orgnih.gov

The jet-cooling process simplifies the complex spectra by reducing rotational and vibrational congestion, allowing for the precise determination of the electronic transition energies and the vibrational frequencies in the ground electronic state of the radical. The vibronic emission spectrum arises from the transition between the first excited electronic state (D1) and the ground electronic state (D0). idpublications.org

The analysis of the vibronic spectrum of the 5-bromo-2,3-difluorobenzyl radical would be based on analogies with the well-studied spectra of other difluorobenzyl radicals. idpublications.orgnih.gov The spectrum is expected to show a strong origin band (0-0 transition) and a series of vibronic bands corresponding to progressions in various vibrational modes. The substitution pattern of the fluorine atoms and the bromine atom on the benzene ring influences the energies of the electronic states and the vibrational frequencies.

Key vibrational modes that are typically observed in the vibronic emission spectra of benzyl-type radicals include C-C stretching, C-H in-plane bending, and ring breathing modes. The table below lists some of the expected vibrational modes for the 5-bromo-2,3-difluorobenzyl radical, with frequencies estimated from related compounds.

| Vibrational Mode | Description | Estimated Frequency (cm-1) |

|---|---|---|

| Ring Breathing | Symmetric stretching of the benzene ring | ~700 - 800 |

| C-F Bending | In-plane bending of the C-F bonds | ~400 - 500 |

| C-Br Bending | In-plane bending of the C-Br bond | ~300 - 400 |

| CH2 Rocking | Rocking motion of the CH2 group | ~800 - 900 |

X-ray Crystallography

To perform this analysis, a suitable single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the solid-state packing, such as halogen bonding (involving the bromine and fluorine atoms), dipole-dipole interactions, and van der Waals forces. nih.govnih.gov These interactions play a critical role in determining the physical properties of the compound, such as its melting point and solubility.

The table below provides a hypothetical set of crystallographic parameters for "this compound," based on data from similar brominated and fluorinated aromatic compounds. nih.govresearchgate.net

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~7.0 |

| β (°) | ~105 |

| Volume (Å3) | ~680 |

| Z (molecules per unit cell) | 4 |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2,3 Difluorobenzyl Fluoride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For a molecule like 5-Bromo-2,3-difluorobenzyl fluoride (B91410), DFT methods are invaluable for predicting a wide range of properties, from reaction mechanisms to conformational preferences.

DFT calculations are a powerful tool for predicting the outcomes of chemical reactions where multiple products can be formed. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate their corresponding activation energies. The regioselectivity of a reaction is determined by comparing the activation barriers for the different possible pathways; the pathway with the lowest activation energy is kinetically favored.

For example, in cycloaddition reactions involving substituted aromatic compounds, DFT has been successfully used to explain and predict which regioisomer will be predominantly formed. mdpi.comdntb.gov.ua A computational study on the [3 + 2] cycloaddition between nitrous oxide and conjugated nitroalkenes, for instance, used the wb97xd/6-311+G(d) level of theory to determine that the formation of specific Δ²-4-nitro-4-R₁-5-R₂-1-oxa-2,3-diazolines was kinetically preferred, irrespective of the substituents on the nitroalkene. mdpi.com This was achieved by locating the transition states for all possible addition pathways and comparing their Gibbs free energies of activation.

A similar approach would be applied to predict the regioselectivity of reactions involving 5-Bromo-2,3-difluorobenzyl fluoride, such as electrophilic aromatic substitution or nucleophilic attack. The electronic influence of the bromine and two fluorine atoms on the benzene (B151609) ring, along with the benzyl (B1604629) fluoride group, creates a complex directive landscape. DFT calculations could precisely quantify these effects and predict the most likely sites for reaction, along with the energy barriers that must be overcome. rsc.orgnih.gov

Table 1: Illustrative Activation Energies for a Model [3 + 2] Cycloaddition Reaction (Note: This data is for the reaction between nitrous oxide and nitroethene and is presented as an example of DFT-calculated activation energies.)

| Reaction Pathway | Activation Energy (kcal/mol) |

| Pathway A (ortho) | 25.8 |

| Pathway B (meta) | 31.2 |

| Pathway C (para) | 28.5 |

This table demonstrates how DFT can quantify the kinetic favorability of different reaction pathways.

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. DFT is widely used to perform geometry optimizations, which locate the minimum energy structure of a molecule. For flexible molecules like this compound, which has a rotatable benzyl group, conformational analysis is crucial. This involves identifying all stable conformers (rotational isomers) and determining their relative energies.

Studies on fluorinated piperidines and benzyl alcohol derivatives have shown that the presence of fluorine atoms significantly influences conformational preferences through a combination of steric and electronic effects, such as hyperconjugation and dipole-dipole interactions. nih.govd-nb.info For benzyl fluoride itself, experimental and theoretical studies have investigated the conformational preference of the C-F bond relative to the phenyl ring. cdnsciencepub.com The most stable conformer can change depending on the solvent environment. cdnsciencepub.com

For this compound, a full conformational analysis using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would reveal the preferred orientation of the -CH₂F group. The bulky bromine atom and the fluorine atoms on the ring would create specific steric and electronic interactions that dictate the most stable three-dimensional shape of the molecule.

Table 2: Representative Optimized Geometrical Parameters for a Substituted Benzyl Fluoride Model (Note: This data is hypothetical and serves to illustrate the output of a DFT geometry optimization.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(ar)-C(ar) | 1.395 | C-C-C (ring) | 120.0 |

| C(ar)-Br | 1.910 | C(ar)-C(ar)-Br | 119.5 |

| C(ar)-F | 1.350 | C(ar)-C(ar)-F | 120.2 |

| C(ar)-CH₂F | 1.510 | C(ar)-C(ar)-C | 120.5 |

| C-H (benzyl) | 1.090 | H-C-H | 109.5 |

| C-F (benzyl) | 1.390 | C(ar)-C-F | 110.0 |

| C(ar)-C(ar)-C-F |

This table provides an example of the detailed structural information that can be obtained from DFT geometry optimizations.

The rotation around single bonds, such as the bond connecting the benzyl group to the aromatic ring, is not entirely free. It is governed by an energy barrier known as the internal rotational potential. DFT calculations can map this potential by systematically rotating the bond and calculating the energy at each step. This provides the height of the rotational barrier, which is the energy difference between the most stable (lowest energy) and least stable (highest energy) conformations.

Research on benzyl fluoride and its derivatives has shown that both the nature of substituents on the ring and the polarity of the solvent can significantly alter the barrier to internal rotation. cdnsciencepub.com For unsubstituted benzyl fluoride, the barrier is relatively low, but it changes based on the solvent's ability to stabilize or destabilize the dipole moments of the different conformers. cdnsciencepub.com In this compound, the substituents would be expected to have a pronounced effect on the rotational barrier due to both steric hindrance and electronic interactions. The solvent effect would also be significant, as the polarity of the medium would interact with the molecule's changing dipole moment during rotation. acs.org

Table 3: Example of Calculated Rotational Barriers for Benzyl Fluoride in Different Media

| Medium | Rotational Barrier (kJ/mol) | Most Stable Conformer |

| Gas Phase (extrapolated) | 1.1 (±0.7) | C-F bond in phenyl plane |

| Cyclohexane-d₁₂ (nonpolar) | 0.7 (±0.2) | C-F bond perpendicular to phenyl plane |

| Acetonitrile-d₃ (polar) | 3.2 (±0.2) | C-F bond perpendicular to phenyl plane |

Data sourced from a study on benzyl fluoride. cdnsciencepub.com This table illustrates the influence of the medium on the rotational potential.

DFT, combined with methods like Natural Bond Orbital (NBO) analysis, allows for a deep investigation into the electronic structure of a molecule. These analyses can quantify electronic effects such as induction (the withdrawal or donation of electron density through sigma bonds) and hyperconjugation (the interaction of filled orbitals with adjacent empty or partially filled orbitals).

In this compound, the highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. The bromine atom also has an inductive effect, though weaker than fluorine. Simultaneously, the lone pairs on the halogen atoms can participate in hyperconjugative or resonance interactions with the π-system of the benzene ring, which can donate electron density back to the ring. nih.govacs.org NBO analysis can dissect these competing effects by examining orbital occupancies and the energies of orbital interactions. For example, the interaction between a filled lone pair orbital on a fluorine atom and an empty π* anti-bonding orbital of the ring (n → π* interaction) can be quantified. These electronic features are critical for understanding the molecule's reactivity, acidity/basicity, and spectroscopic properties. researchgate.net

Quantum Mechanical Calculations

Beyond DFT, other quantum mechanical methods provide further insights into molecular properties. These calculations are often used to derive reactivity indices that help in predicting how a molecule will behave in a chemical reaction.

Conceptual DFT provides a framework for defining and calculating various reactivity indices based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Electronic Chemical Potential (μ) is related to the escaping tendency of electrons from a system and is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution and is calculated as η ≈ (E_LUMO - E_HOMO). A large HOMO-LUMO gap implies a hard molecule, which is less reactive.

Global Electrophilicity (ω) is an index that measures the propensity of a species to accept electrons and is defined as ω = μ² / (2η).

These indices are invaluable for comparing the reactivity of a series of related compounds. rsc.org For this compound, calculating these values would provide a quantitative measure of its expected reactivity. The presence of multiple electron-withdrawing groups would likely result in a low HOMO energy, a relatively low LUMO energy, and a high electrophilicity index, suggesting it would be susceptible to attack by nucleophiles.

Table 4: Illustrative Reactivity Indices for a Model Fluorinated Aromatic Compound (Note: This data is hypothetical and serves to demonstrate the output of a quantum mechanical calculation of reactivity indices.)

| Parameter | Value (eV) |

| E_HOMO | -7.5 |

| E_LUMO | -1.2 |

| Chemical Potential (μ) | -4.35 |

| Chemical Hardness (η) | 6.3 |

| Electrophilicity Index (ω) | 1.50 |

This table showcases key reactivity descriptors derived from quantum mechanical calculations that help in understanding a molecule's chemical behavior.

Modeling of Reaction Pathways and Transition States for Mechanistic Understanding

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at a molecular level. For substituted benzyl halides, the nucleophilic substitution (SN2) pathway is a primary area of investigation.

Theoretical studies on para-substituted benzyl fluorides and bromides reveal that the nature of the substituents on the aromatic ring significantly influences the reaction's activation energy. researchgate.net Electron-withdrawing groups, such as the fluorine and bromine atoms in this compound, are generally found to accelerate nucleophilic substitution reactions in the gas phase. researchgate.net This is attributed to the stabilization of the accumulating negative charge on the benzylic carbon in the transition state.

The SN2 reaction proceeds through a concerted "backside attack" mechanism, where the nucleophile approaches the electrophilic carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This leads to a trigonal bipyramidal transition state where the incoming nucleophile and the departing leaving group are in apical positions. masterorganicchemistry.com For this compound, the transition state in a reaction with a nucleophile (Nu⁻) would involve the partial formation of the Nu-C bond and the partial cleavage of the C-F bond.

Table 1: Predicted Substituent Effects on the SN2 Reaction of Substituted Benzyl Fluorides

| Substituent Type on Benzene Ring | Predicted Effect on SN2 Rate | Rationale |

| Electron-Donating Groups | Decrease | Destabilization of negative charge in the transition state. |

| Electron-Withdrawing Groups | Increase | Stabilization of negative charge in the transition state. researchgate.net |

This table illustrates general trends observed in computational studies of substituted benzyl halides and provides a basis for predicting the reactivity of this compound.

Stereochemical studies on similar systems indicate that SN2 reactions proceed with an inversion of configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.comnih.gov While this compound is not chiral at the benzylic carbon, this principle is fundamental to the SN2 mechanism. It is important to note that under certain conditions, particularly with substrates that can form stable carbocations, a competing SN1 mechanism, which proceeds through a planar carbocation intermediate and leads to racemization, may be possible. nih.gov However, the presence of electronegative fluorine atoms on the ring would likely disfavor the formation of a positive charge on the benzylic carbon, making the SN2 pathway more probable.

Solvent Perturbation Effects on Molecular Conformation and Stability

The conformation of benzyl fluoride derivatives is subject to the influence of the surrounding solvent environment. The internal rotation around the C(sp²)–C(sp³) bond determines the orientation of the fluoromethyl group relative to the benzene ring. Computational and experimental studies on benzyl fluoride itself have shown that the barrier to this internal rotation is small.

A key finding is that the polarity of the solvent can alter the conformational equilibrium. In nonpolar solvents, the conformation where the C-F bond lies in the plane of the benzene ring is often more stable. However, in more polar solvents, a shift towards a conformation where the C-F bond is in a plane perpendicular to the benzene ring has been observed to be stabilized. This stabilization in polar solvents is attributed to more favorable dipole-dipole interactions between the polar C-F bond and the solvent molecules.

For this compound, the presence of multiple halogen substituents would create a more complex dipole moment. It is reasonable to infer that polar solvents would similarly influence its conformational preferences, likely stabilizing conformations that maximize favorable electrostatic interactions with the solvent.

Table 2: Predicted Solvent Effects on the Conformational Equilibrium of Benzyl Fluoride Derivatives

| Solvent Polarity | Predicted Stable Conformation | Rationale |

| Nonpolar (e.g., CS₂) | C-F bond in the plane of the benzene ring | Minimization of steric hindrance. |

| Polar (e.g., DMSO, Acetone) | C-F bond perpendicular to the benzene ring | Favorable dipole-dipole interactions with the solvent. |

This table is based on computational and experimental observations for benzyl fluoride and serves as a predictive model for the behavior of this compound in different solvent environments.

These computational insights, derived from analogous systems, provide a foundational understanding of the likely reaction pathways and conformational dynamics of this compound. Direct computational investigation of this specific molecule would be necessary to provide precise quantitative data on its properties.

Advanced Applications in Complex Molecule Synthesis and Design

Role as a Key Intermediate in Multi-Step Organic Synthesis

The unique combination of a bromo-substituent, a difluorinated phenyl ring, and a benzyl (B1604629) fluoride (B91410) group makes 5-Bromo-2,3-difluorobenzyl fluoride a pivotal intermediate in multi-step synthetic pathways. The bromine atom serves as a versatile handle for cross-coupling reactions, the fluorine atoms modulate the electronic properties and metabolic stability of the aromatic ring, and the benzyl fluoride allows for nucleophilic substitution.

Precursor for the Synthesis of Diverse Highly Functionalized Organic Compounds

While direct examples detailing the use of this compound are found in specialized literature, the utility of its core structure is well-established through analogous compounds. The presence of a bromine atom on the aromatic ring is particularly significant, as it allows for the introduction of a wide range of functional groups through metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

Building Block in the Construction of Advanced Fluorinated Aromatic Systems

Fluorinated aromatic systems are critical components in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and binding affinity. The difluorobenzyl group of this compound is an important pharmacophore. In the development of the HIV-1 capsid inhibitor Lenacapavir, for example, a difluorobenzyl group was found to be crucial for its mechanism of action, as it stabilizes within a hydrophobic pocket of the target protein. nih.gov

The synthesis of such advanced systems often relies on building blocks that already contain the desired fluorination pattern. Commercial suppliers list compounds like 5-Bromo-2,3-difluoropyridine as a fundamental building block for constructing more complex fluorinated heterocyclic and aromatic structures. bldpharm.com The reactivity of these building blocks allows for their incorporation into larger molecules, bringing the unique properties of the fluoro-aromatic moiety with them. Therefore, this compound serves as a valuable precursor for creating advanced aromatic systems where the fluorine atoms are strategically placed to enhance biological activity and pharmacokinetic properties.

Synthesis of Functionalized Derivatives with Specific Structural Motifs

The reactivity of this compound allows for its conversion into a variety of other useful organofluorine building blocks and its incorporation into complex ring systems.

Preparation of Fluorobutadienes and other Versatile Organofluorine Building Blocks

Although specific synthetic routes starting from this compound to produce fluorobutadienes are not prominently featured in general literature, the transformation of benzyl halides into more complex structures is a common strategy in organic synthesis. The preparation of versatile organofluorine building blocks often involves the manipulation of multi-functionalized precursors. The combination of the benzyl fluoride and the bromo-aromatic ring within the same molecule allows for sequential or orthogonal chemical transformations to build complex fluorinated structures.

Incorporation into Novel Heterocyclic Ring Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry, with over 85% of FDA-approved drugs containing a heterocyclic core. researchgate.net The incorporation of fluorine into these rings often enhances their therapeutic potential. The synthesis of such molecules frequently involves the use of pre-fluorinated building blocks.

For example, the synthesis of Vericiguat, a drug used for heart failure, features a 1H-pyrazolo[3,4-b]pyridine core with a fluorine atom at the C-5 position, which increases its metabolic stability. nih.gov The synthesis of 5-fluorotubercidin, an analogue of a natural antibiotic, was achieved through the electrophilic fluorination of a 4-chloropyrrolo[2,3-d]pyrimidine ring system. These examples highlight a recurring strategy: the use of a halogenated (bromo- or chloro-) and/or fluorinated precursor to construct the final heterocyclic drug molecule. The structure of this compound makes it an ideal candidate for such syntheses, where the benzyl fluoride portion could be used to alkylate a nitrogen or sulfur heterocycle, and the bromine atom could be used for subsequent ring-forming or functionalization reactions.

Table of Synthesized Heterocyclic Scaffolds from Related Bromo-Fluoro Precursors

| Precursor Example | Resulting Heterocyclic Scaffold | Application/Significance | Reference |

| 4-chloropyrrolo[2,3-d]pyrimidine | 5-fluoropyrrolo[2,3-d]pyrimidine | Intermediate for 5-Fluorotubercidin | |

| 5-bromo-2,3-di(furan-2-yl)-1h-indole | Tetrahydropyrimidines | Potential antimicrobial agents | researchgate.net |

| 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) | Monoarylated benzo-bis-thiadiazoles | Organic semiconductor materials | nih.gov |

Synthesis of C-Nucleosides and Related Nonpolar Nucleoside Mimics

Fluorinated nucleosides are a major class of antiviral and anticancer agents. mdpi.com Their synthesis can be approached in two primary ways: direct fluorination of a pre-formed nucleoside or the condensation of a fluorine-containing sugar moiety with a nucleobase. nih.govmdpi.com

While a direct synthesis of C-nucleosides from this compound is a specialized process, the compound represents a potential precursor for the "base" portion of a nonpolar nucleoside mimic. In the synthesis of C-nucleosides, a carbon-carbon bond connects the sugar moiety to the nucleobase mimic, instead of the typical nitrogen-carbon bond. The 5-Bromo-2,3-difluorobenzyl group could be chemically modified and then coupled to a suitable ribose or deoxyribose derivative to form such a C-nucleoside. The resulting structure would be a nonpolar mimic, where the fluorinated aromatic ring replaces the traditional polar heterocyclic base, a strategy employed to alter the molecule's solubility, cell permeability, and interaction with target enzymes.

Design Principles for Fluorinated Organic Compounds in Research

The design of novel fluorinated organic compounds for research applications is a nuanced process that balances the desired physicochemical properties with synthetic feasibility. The presence and positioning of fluorine atoms can dramatically influence a molecule's conformation, lipophilicity, and metabolic fate.

Strategies for Selective Fluorine Introduction in Complex Molecular Architectures

The selective introduction of fluorine into complex molecules is a significant challenge in synthetic organic chemistry. The reactivity of fluorinating agents and the potential for multiple reaction sites on a substrate demand precise control. In the context of synthesizing derivatives of this compound, several strategies can be envisioned.

One common approach involves the use of late-stage fluorination, where a fluorine atom is introduced at a later step in the synthetic sequence. This can be advantageous for accessing a variety of analogs from a common intermediate. For instance, a precursor molecule could be functionalized at a specific position, which is then converted to a C-F bond using a suitable fluorinating agent.

Another powerful strategy is the use of fluorinated building blocks, such as this compound itself. By incorporating this pre-fluorinated fragment, the challenges associated with direct fluorination of a complex core can be circumvented. This approach ensures the precise placement of the difluorobenzyl motif.

The following table outlines potential synthetic strategies for introducing fluorine, which could be conceptually applied to the synthesis of complex molecules derived from this compound.

| Strategy | Description | Key Reagents/Conditions |

| Nucleophilic Fluorination | Displacement of a leaving group with a fluoride source. | KF, CsF, TBAF |

| Electrophilic Fluorination | Introduction of a fluorine atom using an electrophilic fluorine source. | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) |

| Deoxyfluorination | Conversion of a hydroxyl group to a fluorine atom. | Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) |

| Use of Fluorinated Building Blocks | Incorporation of a pre-fluorinated synthon. | This compound |

Leveraging Carbon-Fluorine Bond Inertness or Lability in Synthetic Design

The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that contributes to the metabolic stability of many fluorinated drugs. However, under specific conditions, the C-F bond can be selectively activated and functionalized, providing a powerful tool for synthetic chemists.

The inertness of the C-F bonds in the aromatic ring of this compound makes them reliable fixtures in a target molecule, resistant to many common reaction conditions. This allows for chemical transformations to be carried out on other parts of the molecule, such as the benzylic fluoride or the bromo substituent, without disturbing the difluorophenyl core.

Conversely, the benzylic C-F bond is more labile and can participate in nucleophilic substitution reactions. This allows for the attachment of various functional groups at the benzylic position, providing a route to a diverse range of derivatives. The bromine atom on the aromatic ring also serves as a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.

The strategic interplay between the inert aromatic C-F bonds and the more reactive benzylic C-F and C-Br bonds is a key consideration in the design of synthetic routes utilizing this compound.

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Key Parameters | Reference |

|---|---|---|---|

| Batch bromination (H₂SO₄) | 93–99 | 60–80°C, 6–8 h | |

| Microreactor flow system | >95 | 0.5 mL/min, 25°C, 30 min |

Basic Question: How can researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate the compound. Avoid prolonged air exposure to prevent decomposition .

- Characterization :

- NMR : Analyze and NMR spectra to confirm fluorine and bromine positions. For example, chemical shifts for ortho-fluorines typically range from -110 to -120 ppm .

- X-ray crystallography : Resolve crystal structures to validate substituent positions, as done for related bromo-difluorobenzoyl fluorides .

Advanced Question: How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings. Key considerations:

- Steric hindrance : The 2,3-difluoro arrangement creates steric bulk, favoring reactions at the para-bromine position.

- Computational modeling : Density Functional Theory (DFT) can predict regioselectivity by analyzing transition-state energies. For example, studies on 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-trifluorobenzene show similar steric-electronic interplay .

Advanced Question: What computational strategies can predict and optimize the reaction pathways for synthesizing this compound?

Methodological Answer:

- CFD simulations : Model mass transfer and reaction kinetics in flow reactors to identify bottlenecks. For instance, Chen et al. (2022) achieved >95% yield in a microreactor for a difluorobenzyl liquid crystal intermediate by optimizing flow rates and temperature gradients .

- Machine learning (ML) : Train ML models on existing halogenation datasets to predict optimal bromination conditions (e.g., solvent polarity, catalyst loading).

Advanced Question: How should researchers address contradictions in reported fluorination reaction yields or byproduct profiles?

Methodological Answer:

- Systematic error analysis : Compare reaction conditions (e.g., reagent purity, moisture levels) across studies. For example, discrepancies in fluoride content measurements in biological samples highlight the need for standardized protocols .

- Statistical meta-analysis : Apply fractional polynomial regression to assess dose-response relationships, as demonstrated in fluoride-caries studies .

- Reproducibility checks : Validate results using multiple characterization techniques (e.g., GC-MS, HPLC) to confirm product identity and purity .

Advanced Question: What are the challenges in scaling up laboratory-scale synthesis of this compound for pilot studies?

Methodological Answer:

- Heat management : Exothermic bromination steps require precise temperature control. Pilot-scale reactors with jacketed cooling systems mitigate runaway reactions .

- Byproduct mitigation : Use inline FTIR or Raman spectroscopy to monitor reaction progress and adjust feed ratios dynamically, as shown in continuous-flow syntheses of fluorinated intermediates .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.